molecular formula C11H14O3 B8570509 2-Isopropyl-3-Methoxybenzoic Acid

2-Isopropyl-3-Methoxybenzoic Acid

Cat. No.: B8570509
M. Wt: 194.23 g/mol
InChI Key: QYHMPRAUVJVVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-3-methoxybenzoic Acid (CAS 85686-10-8) is a substituted benzoic acid derivative with the molecular formula C11H14O4 and a molecular weight of 210.227 g/mol . This compound features both methoxy and isopropoxy functional groups on the aromatic ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Its physical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 324.5±22.0 °C at 760 mmHg . This benzoic acid derivative serves as a key building block for the synthesis of more complex molecules. Researchers utilize such methoxy- and isopropoxy-substituted benzoic acids as precursors in the development of pharmaceutical compounds, including benzimidazole carboxamides investigated for their biological activities . The structure is analogous to other methoxybenzoic acids used in the synthesis of enzyme cofactor analogs and in reduction studies to produce dihydro and tetrahydro derivatives, which are valuable scaffolds in synthetic chemistry . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-methoxy-2-propan-2-ylbenzoic acid

InChI

InChI=1S/C11H14O3/c1-7(2)10-8(11(12)13)5-4-6-9(10)14-3/h4-7H,1-3H3,(H,12,13)

InChI Key

QYHMPRAUVJVVEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1OC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares key structural and inferred properties of 2-Isopropyl-3-Methoxybenzoic Acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Key Properties (Inferred)
This compound C₁₁H₁₄O₃ 194.23 2-isopropyl, 3-methoxy Carboxylic acid High lipophilicity; moderate acidity (pKa ~4.5)
3-Methoxy-2-nitrobenzoic acid C₈H₇NO₅ 197.14 3-methoxy, 2-nitro Carboxylic acid, nitro Lower pKa (~2.8) due to nitro’s electron-withdrawing effect; recrystallized from ethanol
2-Isopropoxy-3-methoxybenzoic acid C₁₁H₁₄O₄ 210.23 2-isopropoxy, 3-methoxy Carboxylic acid, ether Increased polarity vs. isopropyl analog; pKa ~4.2
2-Methoxyisonicotinic acid C₇H₇NO₃ 153.14 2-methoxy (pyridine ring) Carboxylic acid Heteroaromatic structure; potential for coordination chemistry
Key Observations:
  • Acidity : Electron-withdrawing groups (e.g., nitro in 3-Methoxy-2-nitrobenzoic acid) significantly lower pKa (~2.8) compared to the target compound’s inferred pKa (~4.5), where isopropyl and methoxy act as electron-donating groups .
  • Lipophilicity : The isopropyl group in the target compound enhances lipid solubility, favoring membrane permeability in biological systems. In contrast, the isopropoxy group in 2-Isopropoxy-3-methoxybenzoic acid introduces polarity via an ether linkage, reducing lipophilicity .
  • Synthesis: Nitration (for nitro derivatives) and alkylation/etherification (for isopropyl/isopropoxy) require distinct reaction conditions. For example, 3-Methoxy-2-nitrobenzoic acid is synthesized via HNO₃/H₂SO₄ nitration at 40–45°C , while isopropyl introduction may necessitate Friedel-Crafts alkylation or cross-coupling reactions.

Preparation Methods

Reaction Mechanism and Conditions

The nucleophilic displacement of halogen atoms (Cl/Br) by methoxide groups represents a cornerstone of methoxybenzoic acid synthesis. As demonstrated in CN104151157A, this method employs sodium methoxide under inert conditions (N₂/Ar) at elevated temperatures (80–150°C) and pressures (0.18–1.4 MPa) to drive nucleophilic substitution. For 2-isopropyl-3-methoxybenzoic acid, the precursor 2-isopropyl-3-chlorobenzonitrile undergoes methoxy substitution, followed by nitrile hydrolysis to the carboxylic acid (Fig. 1).

Key Steps:

  • Substitution:
    2-Isopropyl-3-chlorobenzonitrile+NaOCH3MeOH, 100°C2-Isopropyl-3-methoxybenzonitrile\text{2-Isopropyl-3-chlorobenzonitrile} + \text{NaOCH}_3 \xrightarrow{\text{MeOH, 100°C}} \text{2-Isopropyl-3-methoxybenzonitrile}
    Pressure (0.3–0.5 MPa) ensures complete conversion within 2–4 hours.

  • Hydrolysis:
    2-Isopropyl-3-methoxybenzonitrile30% NaOH, 100°C2-Isopropyl-3-methoxybenzoic acid\text{2-Isopropyl-3-methoxybenzonitrile} \xrightarrow{\text{30\% NaOH, 100°C}} \text{this compound}
    Acidification (HCl/H₂SO₄) precipitates the product (95% yield).

Optimization and Challenges

  • Regioselectivity: The chlorinated precursor must be synthesized via directed chlorination of 2-isopropylbenzonitrile. The nitrile group’s meta-directing effect positions chlorine at C3.

  • Solvent Choice: Methanol facilitates both substitution and in situ hydrolysis, minimizing intermediate isolation.

  • Scalability: This one-pot process reduces waste and is adaptable to continuous flow systems.

Ullmann Coupling for Electron-Deficient Substrates

Copper-Catalyzed Methoxylation

Ullmann coupling enables methoxy group installation on aryl halides bearing electron-withdrawing groups (EWGs). As reported in Sciencemadness, 3-bromo-2-isopropylbenzoic acid reacts with sodium methoxide in the presence of CuI/N,N-dimethylglycine to yield the target compound (Fig. 2).

Reaction Conditions:

  • Catalyst: CuI (10 mol%), N,N-dimethylglycine (20 mol%)

  • Solvent: DMSO, 110°C, 24 hours

  • Yield: 80–85%

Substrate Limitations and Enhancements

  • EWG Effects: The carboxylic acid group at C1 deactivates the ring, slowing the reaction compared to electron-rich analogs.

  • Catalyst Modifications: Ligands like 1,10-phenanthroline improve turnover frequency (TOF) by stabilizing Cu(I) intermediates.

Radical Bromination and Nucleophilic Substitution

NBS-Mediated Bromination

Radical bromination using N-bromosuccinimide (NBS) introduces bromide at benzylic or aromatic positions. For this compound, bromination of 2-isopropyl-3-methoxytoluene generates 3-bromo-2-isopropyl-5-methoxytoluene , which is oxidized to the carboxylic acid (Fig. 3).

Procedure:

  • Bromination:
    2-Isopropyl-3-methoxytolueneNBS, benzoyl peroxide3-bromo-2-isopropyl-5-methoxytoluene\text{2-Isopropyl-3-methoxytoluene} \xrightarrow{\text{NBS, benzoyl peroxide}} \text{3-bromo-2-isopropyl-5-methoxytoluene}

  • Oxidation:
    3-bromo-2-isopropyl-5-methoxytolueneKMnO4,H2SO42-Isopropyl-3-methoxybenzoic acid\text{3-bromo-2-isopropyl-5-methoxytoluene} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{this compound}

Yield: 70–75%

Oxidative Carboxylation of Methyl Precursors

Metal-Catalyzed Oxidation

EP3148962B1 details the oxidation of 2-isopropyl-3-methoxy-4-nitrotoluene using Co/Mn catalysts under oxygen pressure (1–5 MPa) to yield the carboxylic acid.

Conditions:

  • Catalyst: Co(OAc)₂ (5 mol%)

  • Solvent: Acetic acid, 120°C, 12 hours

  • Yield: 85–90%

Nitro Group as an Activating Director

The nitro group at C4 enhances oxidation efficiency by polarizing the C–H bond at C1, facilitating radical intermediates.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYieldScalability
Nucleophilic Substitution2-Isopropyl-3-chlorobenzonitrileNaOCH₃, 100°C, 0.5 MPa95%Industrial
Ullmann Coupling3-Bromo-2-isopropylbenzoic acidCuI, NaOCH₃, DMSO80%Laboratory
Radical Bromination2-Isopropyl-3-methoxytolueneNBS, KMnO₄, H₂SO₄75%Moderate
Oxidative Carboxylation2-Isopropyl-3-methoxy-4-nitrotolueneCo(OAc)₂, O₂90%Industrial

Q & A

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound analogs?

  • Methodological Answer :
  • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare with computed spectra (DFT-based tools like ACD/Labs) to assign ambiguous peaks.
  • Re-synthesize disputed compounds under controlled conditions to rule out impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.